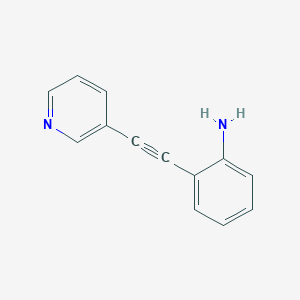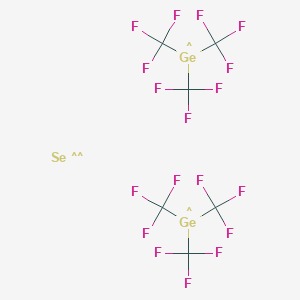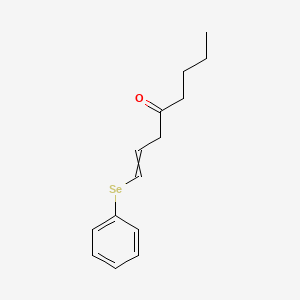
1-(Phenylselanyl)oct-1-en-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylselanyl)oct-1-en-4-one is an organoselenium compound characterized by the presence of a phenylselanyl group attached to an octenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylselanyl)oct-1-en-4-one typically involves the reaction of phenylselenium chloride with an appropriate alkyne or alkene precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phenylselanyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Phenylselanyl)oct-1-en-4-one undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction of the compound can lead to the formation of selenides or other reduced selenium species.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate
Reduction: Sodium borohydride
Substitution: Halides, organolithium compounds
Major Products Formed:
Oxidation: Selenoxides, selenones
Reduction: Selenides
Substitution: Various substituted organoselenium compounds
Applications De Recherche Scientifique
1-(Phenylselanyl)oct-1-en-4-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Phenylselanyl)oct-1-en-4-one involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
- 1-(Phenylselanyl)azulene
- 1-(Phenylselanyl)cyclohexane
- Diphenyldiselenide
Comparison: 1-(Phenylselanyl)oct-1-en-4-one is unique due to its octenone backbone, which imparts distinct chemical properties compared to other organoselenium compounds. For example, 1-(Phenylselanyl)azulene and diphenyldiselenide have different structural frameworks and reactivity profiles . The presence of the octenone moiety in this compound allows for specific interactions and applications that are not possible with other similar compounds .
Propriétés
Numéro CAS |
116142-45-1 |
|---|---|
Formule moléculaire |
C14H18OSe |
Poids moléculaire |
281.26 g/mol |
Nom IUPAC |
1-phenylselanyloct-1-en-4-one |
InChI |
InChI=1S/C14H18OSe/c1-2-3-8-13(15)9-7-12-16-14-10-5-4-6-11-14/h4-7,10-12H,2-3,8-9H2,1H3 |
Clé InChI |
NPVIIDDAGOJNQC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)CC=C[Se]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


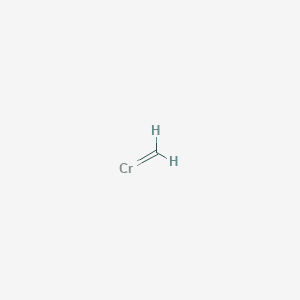
![Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid](/img/structure/B14299129.png)
![Diethyl [cyano(pyridin-3-yl)methyl]phosphonate](/img/structure/B14299152.png)
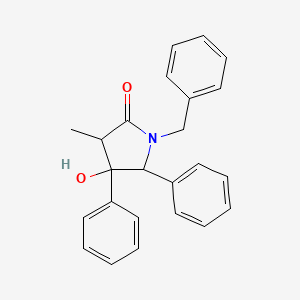
![[(Octadecylamino)methyl]phosphonic acid](/img/structure/B14299165.png)
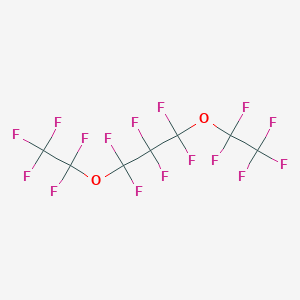
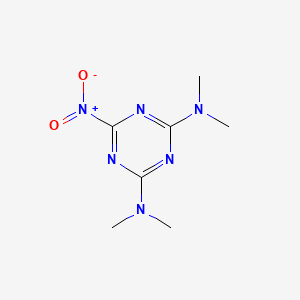
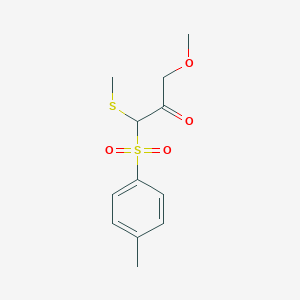
![6-Ethoxy-5H-benzo[7]annulene](/img/structure/B14299201.png)
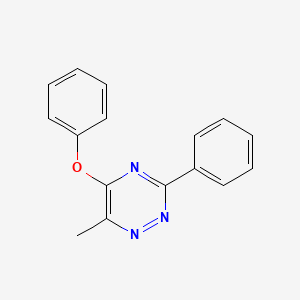
silane](/img/structure/B14299212.png)
![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane](/img/structure/B14299213.png)
